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molecular formula C14H18FNO3 B8345414 (5-Acetyl-4-fluoro-2-methyl-phenyl)-carbamic acid tert-butyl ester

(5-Acetyl-4-fluoro-2-methyl-phenyl)-carbamic acid tert-butyl ester

Cat. No. B8345414
M. Wt: 267.30 g/mol
InChI Key: VMWJLOQDIVQTIR-UHFFFAOYSA-N
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Patent
US08163929B2

Procedure details

A solution of (5-Acetyl-4-fluoro-2-methyl-phenyl)-carbamic acid tert-butyl ester (425 mg) and (1,1-dimethoxy-ethyl)-dimethyl-amine (653 mg) in DMF (2 ml) was heated at 90° C. for 3 hours, then cooled to room temperature. Solvent was removed under reduced pressure, and the residue was dissolved in a mixture of EtOH (25 ml) and THF (5 ml). The mixture was cooled to 0° C., and hydrazine hydrate (5 ml) at 0° C. was added. The mixture was stirred for 16 hours at room temperature, then concentrated under reduced pressure. The residue was purified by “flash chromatography” (0 to 30% EtOAc in hexanes) to give 370 mg of [4-fluoro-2-methyl-5-(5-methyl-1H-pyrazol-3-yl)-phenyl]-carbamic acid tert-butyl ester.
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
653 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:19])[NH:7][C:8]1[CH:13]=[C:12]([C:14](=O)[CH3:15])[C:11]([F:17])=[CH:10][C:9]=1[CH3:18])([CH3:4])([CH3:3])[CH3:2].CO[C:22]([N:26](C)C)(OC)[CH3:23].C[N:30](C=O)C>>[C:1]([O:5][C:6](=[O:19])[NH:7][C:8]1[CH:13]=[C:12]([C:14]2[CH:15]=[C:22]([CH3:23])[NH:26][N:30]=2)[C:11]([F:17])=[CH:10][C:9]=1[CH3:18])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
425 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)C(C)=O)F)C)=O
Name
Quantity
653 mg
Type
reactant
Smiles
COC(C)(OC)N(C)C
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in a mixture of EtOH (25 ml) and THF (5 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
ADDITION
Type
ADDITION
Details
hydrazine hydrate (5 ml) at 0° C. was added
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by “flash chromatography” (0 to 30% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)C1=NNC(=C1)C)F)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 370 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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